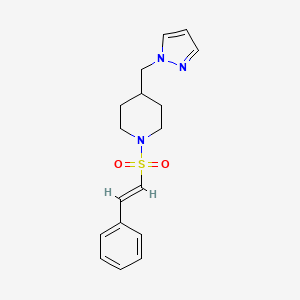

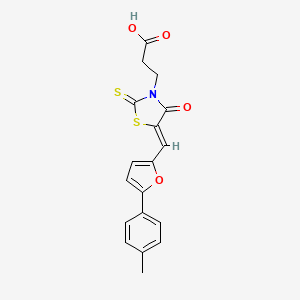

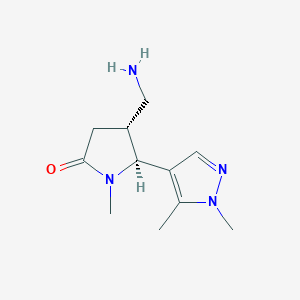

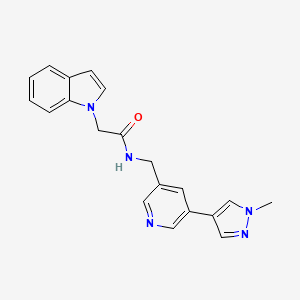

![molecular formula C17H20FNO4 B2379323 Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-62-5](/img/structure/B2379323.png)

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate, also known as JNJ-40411813, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

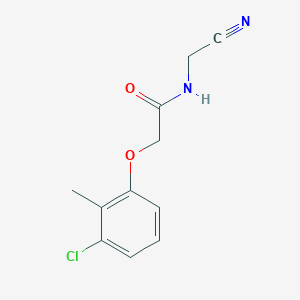

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate exhibits promising antimicrobial potential. Specifically, the compound 6-methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester demonstrated remarkable activity against Escherichia coli (pMIC (ec) = 2.50 μM/mL) and emerged as a potent antimicrobial agent. Notably, it was nearly equipotent to the standard drug norfloxacin (pMIC (ec) = 2.61 μM/mL) .

Anticancer Potential

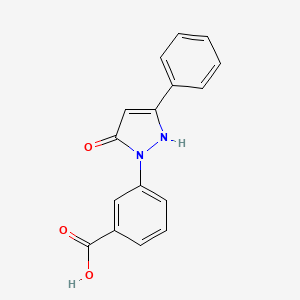

In cancer research, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester stood out as a potent anticancer agent. It exhibited greater potency than the standard drug 5-fluorouracil (IC (50) = 6 μg/mL) against the HCT-116 colon cancer cell line (IC (50) = 5 μg/mL) .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies highlighted the importance of specific parameters in describing the antimicrobial activity of synthesized compounds. The topological parameter Balaban index (J) and the lipophilic parameter log P played crucial roles in predicting the efficacy of these molecules .

Interaction with Ecto-5’-Nucleotidase

In silico investigations revealed that Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate has potential interactions with ecto-5’-nucleotidase . This enzyme plays a role in purine metabolism and has implications in various diseases .

Spiro[2.5]octane Scaffold

The spiro[2.5]octane scaffold in this compound provides structural diversity and may be explored for other biological activities. Researchers can modify this core to design novel derivatives with improved properties .

Drug Design and Optimization

Given its unique structure, Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate could serve as a starting point for drug design. Medicinal chemists can optimize its properties to develop targeted therapies for specific diseases .

properties

IUPAC Name |

methyl 6-[2-(4-fluorophenoxy)acetyl]-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4/c1-22-16(21)14-10-17(14)6-8-19(9-7-17)15(20)11-23-13-4-2-12(18)3-5-13/h2-5,14H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQIYCOMEVFSIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)COC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

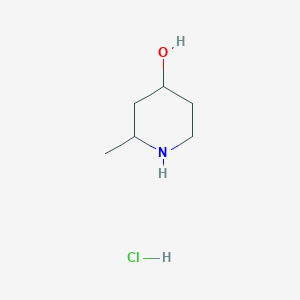

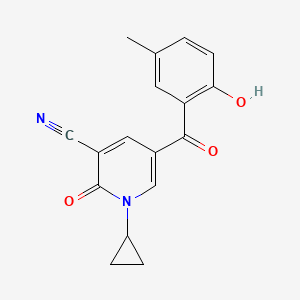

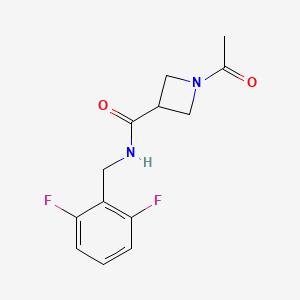

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)